molecular formula C22H27NO B2361852 N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1024056-75-4

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2361852
CAS No.: 1024056-75-4
M. Wt: 321.464
InChI Key: MKWQIZQAENFQHU-UHFFFAOYSA-N
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Description

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 1-methylpropyl group and a phenylcyclopentyl group. The molecular formula of this compound is C21H27NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(1-Methylpropyl)aniline with phenylcyclopentylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-(1-Methylpropyl)aniline+Phenylcyclopentylcarboxylic acid chlorideThis compound\text{2-(1-Methylpropyl)aniline} + \text{Phenylcyclopentylcarboxylic acid chloride} \rightarrow \text{this compound} 2-(1-Methylpropyl)aniline+Phenylcyclopentylcarboxylic acid chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl and cyclopentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the formamide group.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide has garnered attention in various scientific research fields due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-Methylpropyl)phenyl)formamide
  • N-(Phenylcyclopentyl)formamide
  • N-(2-(1-Methylpropyl)phenyl)(cyclopentyl)formamide

Uniqueness

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-3-17(2)19-13-7-8-14-20(19)23-21(24)22(15-9-10-16-22)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQIZQAENFQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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